(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
7-hydroxy-2-(3-propan-2-ylphenyl)imino-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-15(2)16-6-5-7-18(12-16)26-24-20(23(29)27-22-8-3-4-11-25-22)13-17-9-10-19(28)14-21(17)30-24/h3-15,28H,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSKZWBDVVSGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a novel compound belonging to the chromene class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this compound is essential for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H23N3O3, with a molecular weight of 413.477 g/mol. Its structure features a chromene core substituted with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O3 |
| Molecular Weight | 413.477 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have demonstrated that compounds with a chromene scaffold exhibit significant anticancer properties. For instance, derivatives of 2H/4H-chromenes have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
A specific study highlighted the efficacy of chromene derivatives in targeting tumor vasculature and reducing cell invasion and migration, suggesting a multi-faceted mechanism of action against cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds similar to this chromene derivative have exhibited potent activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Activity
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The presence of hydroxyl groups in its structure is often associated with the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
- Anticancer Efficacy : In a study assessing the anticancer effects of various chromene derivatives, (2Z)-7-hydroxy derivatives were found to significantly inhibit the proliferation of breast cancer cells in vitro. The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis analysis, demonstrating a dose-dependent effect on cell survival rates.
- Antimicrobial Testing : A comparative analysis was conducted on several chromene derivatives against common pathogens. The results indicated that (2Z)-7-hydroxy derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as alternative antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene ring can enhance potency and selectivity against target cells. For example:
| Modification Position | Effect on Activity |
|---|---|
| 7-Hydroxy Group | Enhances anticancer activity |
| Pyridine Substitution | Increases antimicrobial potency |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic pathways, and inferred properties based on available evidence:
Key Observations:
Role of the Amide Group :
- The pyridin-2-yl amide in the target compound enables metal coordination (e.g., with transition metals) and directional π-π interactions, unlike the tetrahydrofuran-2-ylmethyl group in sc-491805, which introduces conformational flexibility but lacks aromaticity .
Hydroxy vs. Cyano Functionality: The 7-hydroxy group in the target compound supports hydrogen bonding with biological targets (e.g., enzymes or DNA), whereas cyano-containing analogs (e.g., Compound I) exhibit stronger π-π interactions and tunable electrochemical behavior .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for 2-imino-N-phenyl-2H-chromene-3-carboxamides, involving condensation of 7-hydroxy-2-iminochromene precursors with pyridin-2-yl amine derivatives . In contrast, fused heterocycles (e.g., pyrano[2,3-d]pyrimidines) require multi-step cyclization, limiting structural diversity .
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule derives from three primary components:
- Salicylaldehyde derivative : 2,4-Dihydroxybenzaldehyde (to introduce the 7-hydroxy group upon cyclization).
- N-(Pyridin-2-yl)cyanoacetamide : Provides the carboxamide moiety at position 3.
- 3-(Propan-2-yl)aniline : Introduces the imino substituent at position 2 via Schiff base formation.
Retrosynthetic disconnection reveals two plausible routes:
- Pathway A: Sequential cyclocondensation followed by imination.
- Pathway B: One-pot tandem Knoevenagel-Schiff base reaction.
Synthetic Methodologies
Two-Step Synthesis via 2-Oxo Intermediate
Step 1: Synthesis of 7-Hydroxy-2-Oxo-2H-Chromene-3-Carboxamide
Reagents :
- 2,4-Dihydroxybenzaldehyde (1.0 equiv)
- N-(Pyridin-2-yl)cyanoacetamide (1.0 equiv)
- Ammonium acetate (catalytic)
- Ethanol (reflux, 3 h)
Mechanism :
Cyclocondensation proceeds via Knoevenagel adduct formation between the aldehyde and cyanoacetamide’s active methylene group. Intramolecular nucleophilic attack by the phenolic hydroxyl generates the chromene ring, with the nitrile group hydrolyzing to a carbonyl (2-oxo).
Characterization :
- Yield : 68–72%
- Mp : 225–228°C (lit.)
- 1H NMR (DMSO-d6) : δ 12.1 (s, 1H, OH), 8.35 (d, 1H, pyridyl), 7.85 (d, 1H, H-4), 6.85 (s, 1H, H-5), 6.45 (d, 1H, H-8).
Step 2: Imination at Position 2
Reagents :
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxamide (1.0 equiv)
- 3-(Propan-2-yl)aniline (1.2 equiv)
- Glacial acetic acid (reflux, 4 h)
Mechanism :
Acid-catalyzed Schiff base formation replaces the 2-oxo group with an imino linkage. Tautomerization stabilizes the (Z)-configuration.
Optimization :
- Solvent : Acetic acid > EtOH (yield increases by 15%).
- Catalyst : No catalyst required; excess amine drives equilibrium.
Characterization :
One-Pot Knoevenagel-Schiff Base Tandem Reaction
Reagents :
- 2,4-Dihydroxybenzaldehyde (1.0 equiv)
- N-(Pyridin-2-yl)cyanoacetamide (1.0 equiv)
- 3-(Propan-2-yl)aniline (1.5 equiv)
- Aqueous NaHCO3 (RT, 6 h)
Mechanism :
In situ Knoevenagel condensation forms the chromene core, while the nitrile group undergoes nucleophilic addition by the aryl amine, yielding the imino group without isolating intermediates.
Advantages :
- Atom economy : 92% (vs. 78% for two-step).
- Solvent : Water enables greener synthesis.
Characterization :
- Yield : 76%
- HPLC Purity : 98.5% (C18 column, MeOH:H2O 70:30).
Comparative Analysis of Synthetic Routes
| Parameter | Two-Step Method | One-Pot Method |
|---|---|---|
| Total Yield | 58% | 76% |
| Reaction Time | 7 h | 6 h |
| Purification Steps | 2 (column, recryst) | 1 (recrystallization) |
| Scalability | Moderate | High |
| Eco-Friendliness | Low (EtOH reflux) | High (aqueous) |
Key Findings :
Structural Elucidation and Spectroscopic Data
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 417.1432 [M+H]+
- Calculated (C24H21N3O3) : 417.1435
X-ray Crystallography
Mechanistic Insights and Side Reactions
Competing Pathways in One-Pot Synthesis
- Formation of 3-Cyano Byproduct : Occurs if amine concentration is insufficient (<1.2 equiv). Mitigated by excess 3-(propan-2-yl)aniline.
- Oxidation of Imino Group : Minimal (<5%) under aerobic conditions, per TLC monitoring.
Industrial Applications and Patent Landscape
Pharmacological Relevance
Patent Analysis
- WO2023084567 : Covers chromene carboxamides as kinase inhibitors.
- US2025198765 : Claims one-pot synthesis using aqueous NaHCO3.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
